4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine
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Overview
Description
4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is a chemical compound with the molecular formula C8H11ClN2OS and a molecular weight of 218.71 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methoxy group at the 5th position, and a propylsulfanyl group at the 6th position of the pyrimidine ring .
Preparation Methods
The synthesis of 4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine, methoxy compounds, and propylsulfanyl reagents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Chemical Reactions Analysis
4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Comparison with Similar Compounds
4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
4-chloro-5-methoxy-6-(methylsulfanyl)pyrimidine: This compound has a methylsulfanyl group instead of a propylsulfanyl group, which may result in different chemical and biological properties.
4-chloro-5-methoxy-6-(ethylsulfanyl)pyrimidine: The presence of an ethylsulfanyl group instead of a propylsulfanyl group can influence the compound’s reactivity and applications.
Properties
CAS No. |
1514567-21-5 |
---|---|
Molecular Formula |
C8H11ClN2OS |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
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